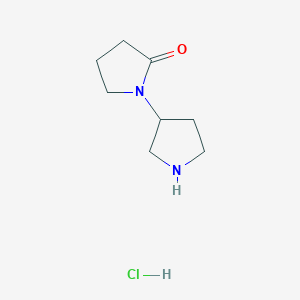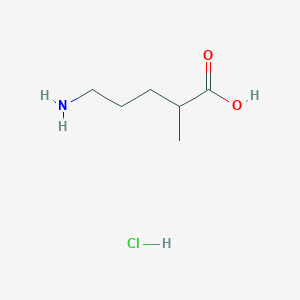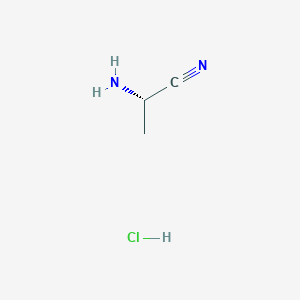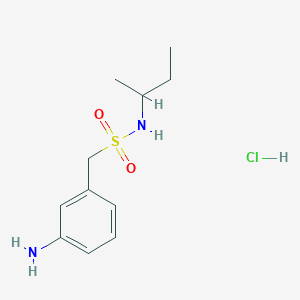
4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
説明
4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride (4-A-5-DFPMPH) is a novel compound that is gaining attention in the scientific community due to its potential use in a variety of applications. This compound is a derivative of the pyrrolidinone class, which has recently been studied for its ability to act as an inhibitor of several enzymes. 4-A-5-DFPMPH has been found to be an effective inhibitor of several enzymes, including those involved in the synthesis of polyunsaturated fatty acids, as well as those involved in the metabolism of nucleic acids. In addition, 4-A-5-DFPMPH has been found to have a variety of other biological effects, including the inhibition of cell growth and the inhibition of the production of certain inflammatory mediators.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
Researchers have developed efficient synthetic routes and methodologies for related compounds, highlighting the potential for creating analogs of "4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride" with enhanced properties or specific functionalities. For instance, studies on the synthesis of beta-lactam antibiotics demonstrate advanced synthetic strategies that can be applied to similar compounds (Cheng Qing-fang, 2005). Additionally, the development of asymmetric syntheses for antibacterial agents showcases the importance of stereochemistry in enhancing the activity of such compounds (T. Rosen et al., 1988).
Biochemical Applications and Antimicrobial Activity
Several studies focus on the biochemical applications and antimicrobial activities of compounds structurally related to "4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride". Research into 3,4-disubstituted aminobutyric acids reveals the potential for pharmacological activities, suggesting similar possibilities for the target compound (O. S. Vasil'eva et al., 2016). Additionally, the synthesis and evaluation of novel thiadiazolo pyrimidine derivatives as anticancer agents demonstrate the potential therapeutic applications of related chemical structures (S. Tiwari et al., 2016).
特性
IUPAC Name |
4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEBSZUJXXPUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride | |
CAS RN |
1423029-81-5 | |
| Record name | 2-Pyrrolidinone, 4-amino-5-(3,4-difluorophenyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1377058.png)
![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)
![8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1377061.png)


![5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1377065.png)
![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)


![2-[(Dimethylamino)methyl]pyridin-4-amine dihydrochloride](/img/structure/B1377071.png)


